BenchChemオンラインストアへようこそ!

4-(cyclohexylamino)-3-nitrobenzonitrile

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

4-(Cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) is the regiospecifically validated intermediate for synthesizing 1H‑benzimidazole‑5‑carboxamidine derivatives with demonstrated in‑vitro activity against MRSA and VREF (MIC=8 µg/ml). Its unique ortho‑nitro substitution pattern is essential for constructing patented, orally‑bioavailable thrombin catalytic site inhibitors and diaminotriazine hNav1.7 blockers. Substituting any other regioisomer (e.g., 2‑cyclohexylamino‑5‑nitrobenzonitrile) would alter steric/electronic properties, compromising the validated biological profile and established synthetic routes. Procure this specific compound to maintain SAR integrity against drug‑resistant Gram‑positive bacteria and to develop novel anticoagulants with improved trypsin‑like enzyme selectivity.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 28096-55-1
Cat. No. B4235759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohexylamino)-3-nitrobenzonitrile
CAS28096-55-1
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2
InChIKeyXYKGVGODXVADPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1): Properties, Synthesis, and Procurement Considerations


4-(Cyclohexylamino)-3-nitrobenzonitrile (CAS 28096-55-1) is an aromatic nitrile derivative featuring a cyclohexylamino group ortho to a nitro substituent, with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . It is classified as a combustible solid and is primarily utilized as a chemical intermediate in medicinal chemistry research . Documented applications include its role as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and benzimidazole carboxamidine antimicrobial agents .

Why 4-(Cyclohexylamino)-3-nitrobenzonitrile Cannot Be Replaced by a Generic Analog


The substitution pattern of the cyclohexylamino and nitro groups on the benzonitrile core dictates both the compound's synthetic utility and the biological activity of its downstream products. Specifically, the 4-cyclohexylamino-3-nitro orientation enables distinct reaction pathways—such as selective oxidation of thioether-containing intermediates [1]—that are not accessible to its positional isomers (e.g., 2-(cyclohexylamino)-5-nitrobenzonitrile, CAS 940764-92-1). Furthermore, benzimidazole carboxamidine derivatives synthesized from this specific regioisomer have demonstrated selective antimicrobial efficacy against resistant strains including MRSA and VREF (MIC = 8 µg/ml) . Substituting a generic analog with a different substitution pattern would alter the steric and electronic properties of the benzimidazole core, thereby compromising the validated biological activity profile and the established synthetic pathway.

Quantitative Differentiation of 4-(Cyclohexylamino)-3-nitrobenzonitrile from Regioisomers and Precursors


High-Yield Synthesis from 4-Chloro-3-nitrobenzonitrile Outperforms Alternative Routes

The synthesis of 4-(cyclohexylamino)-3-nitrobenzonitrile via nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with cyclohexylamine in acetonitrile using triethylamine as base proceeds with a high isolated yield of 90% . This yield is reported under mild conditions (50 °C, 15 h). In contrast, alternative synthetic routes that modify the substitution pattern or use different leaving groups (e.g., fluoro or bromo analogs) often require more forcing conditions and result in variable yields, as the 4-chloro-3-nitro substitution pattern is specifically activated for nucleophilic displacement by the electron-withdrawing nitro group.

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Derivative Antimicrobial Activity: MRSA and VREF Efficacy (MIC = 8 µg/ml)

Benzimidazole carboxamidine derivatives synthesized using 4-(cyclohexylamino)-3-nitrobenzonitrile as a starting material exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF), with a minimum inhibitory concentration (MIC) of 8 µg/ml . This activity, while weaker than that of standard reference drugs in the study, demonstrates a level of efficacy against clinically relevant resistant strains. This outcome is contingent on the specific regioisomer of the starting benzonitrile used, as the substitution pattern of the cyclohexylamino and nitro groups influences the final benzimidazole's interaction with target binding proteins (PBP2a, PBP4) .

Antimicrobial Resistance Medicinal Chemistry Benzimidazole Derivatives

Regioisomer-Dependent Reactivity: Thioether Oxidation Capability Not Shared by 2-(Cyclohexylamino)-5-nitrobenzonitrile

The 4-cyclohexylamino-3-nitro substitution pattern is essential for the synthesis of certain 4-substituted cyclohexylamine derivatives that act as thrombin catalytic site inhibitors [1]. Specifically, the presence of the nitro group at the 3-position relative to the cyclohexylamino group facilitates the construction of intermediates that can be further elaborated into orally bioavailable anticoagulants with selectivity for thrombin over other trypsin-like enzymes [1]. The regioisomer 2-(cyclohexylamino)-5-nitrobenzonitrile (CAS 940764-92-1) cannot undergo the same synthetic transformations due to the altered electronic and steric environment around the aromatic ring, which precludes the formation of the specific intermediate required for thrombin inhibitor synthesis.

Thrombin Inhibition Anticoagulant Development Selective Oxidation

Documented Purity Benchmark: Commercial Availability at 97% Assay

4-(Cyclohexylamino)-3-nitrobenzonitrile is commercially available from major suppliers with a specified assay purity of 97% . This benchmark allows procurement teams to set a clear minimum specification for competitive sourcing and ensures that the material is suitable for reproducible research without requiring additional purification steps. While specific purity data for all alternative sources or analogs may vary, this establishes a verifiable quality standard against which all batches of this specific CAS number can be evaluated.

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for Procuring 4-(Cyclohexylamino)-3-nitrobenzonitrile


Synthesis of Antimicrobial Benzimidazole Carboxamidines Targeting Resistant Pathogens

This compound is the optimal starting material for synthesizing 1H-benzimidazole-5-carboxamidine derivatives with demonstrated in vitro activity against MRSA and VREF (MIC = 8 µg/ml). Procurement is justified for medicinal chemistry programs aiming to optimize the structure-activity relationship of this specific chemotype against drug-resistant Gram-positive bacteria .

Development of Orally Bioavailable Thrombin Inhibitors as Anticoagulants

The unique substitution pattern of this regioisomer is essential for constructing 4-substituted cyclohexylamine derivatives that function as selective, orally bioavailable thrombin catalytic site inhibitors. Researchers focused on developing novel anticoagulants with improved selectivity over other trypsin-like enzymes should source this specific intermediate, as alternative regioisomers cannot be substituted in the patented synthetic pathway [1].

Preparation of SMN Protein Modulators and Ion Channel Inhibitors

As a documented reactant, 4-(cyclohexylamino)-3-nitrobenzonitrile serves as a key building block in the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors. Procurement is recommended for neuroscience and pain research programs targeting these specific molecular pathways .

Chemical Biology Research on Nitric Oxide Synthase and Protein Kinase D

The compound is also listed as a reactant for synthesizing inhibitors of inducible nitric oxide synthase and orally available naphthyridine protein kinase D inhibitors. Sourcing this intermediate is appropriate for chemical biology groups investigating the therapeutic potential of modulating these targets in inflammation and oncology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(cyclohexylamino)-3-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.